molecular formula C20H21NO4S B14005868 Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate

Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate

Cat. No.: B14005868
M. Wt: 371.5 g/mol
InChI Key: DBVXAJXABKWSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester is a chiral compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a mercapto group, and a benzyl ester moiety, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method involves the use of commercially available starting materials to achieve high diastereoselectivity. The reaction conditions often include the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomer through a tightly bound chelation-controlled transition state .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of diastereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, alcohols, and various ester derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can act as a ligand, binding to metal ions and influencing enzymatic activity .

Properties

IUPAC Name

dibenzyl 4-sulfanylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVXAJXABKWSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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